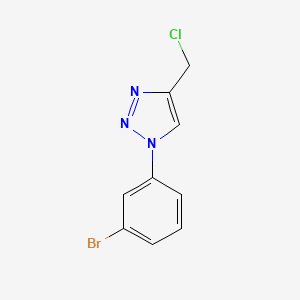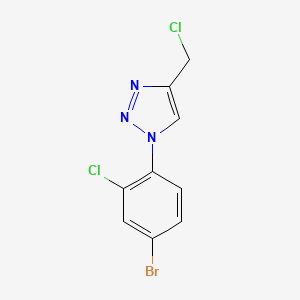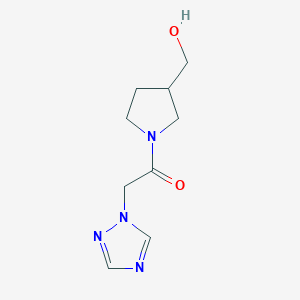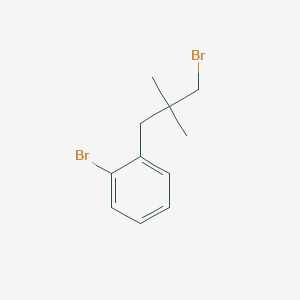
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene
概要
説明
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene is an organic compound belonging to the class of halogenated hydrocarbons. This compound is characterized by the presence of bromine atoms attached to a benzene ring and a dimethylpropyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.
作用機序
Mode of Action
- A two-step mechanism has been proposed for electrophilic substitution reactions involving bromobenzene:
- Formation of the strongly electrophilic bromine cation . The electrophile (bromine cation) forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
- The compound is absorbed through various routes (e.g., oral, dermal, inhalation). It distributes to tissues and organs, including adipose tissue due to its lipophilicity. The compound undergoes hepatic metabolism, leading to the formation of metabolites. Metabolites are excreted via urine and feces. Lipophilicity affects its absorption and distribution .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene can be synthesized through a multi-step process involving the bromination of 2,2-dimethylpropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions typically involve the use of bromine or hydrogen bromide as the brominating agents and aluminum chloride as the catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .
化学反応の分析
Types of Reactions
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding alcohols or ketones and reduction reactions to form hydrocarbons.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives such as phenols, nitriles, and amines.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include alkanes and cycloalkanes.
科学的研究の応用
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
類似化合物との比較
Similar Compounds
1-Bromo-2,2-dimethylpropane: This compound is similar in structure but lacks the benzene ring, making it less versatile in certain applications.
1-Bromo-3-methyl-2-butene: This compound has a similar brominated structure but differs in the positioning of the bromine atoms and the presence of a double bond.
Uniqueness
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene is unique due to the presence of both a benzene ring and a dimethylpropyl group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and industrial applications .
特性
IUPAC Name |
1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFLDPVCOEMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


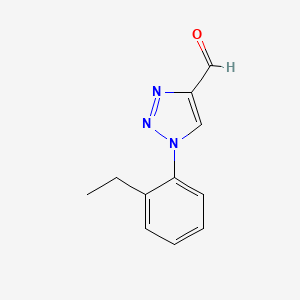
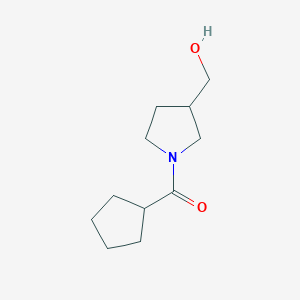
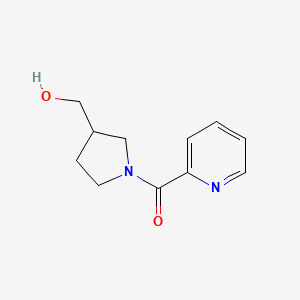
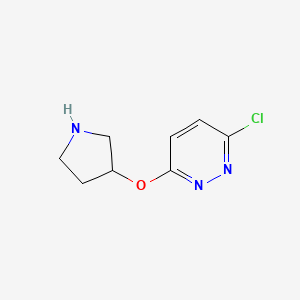
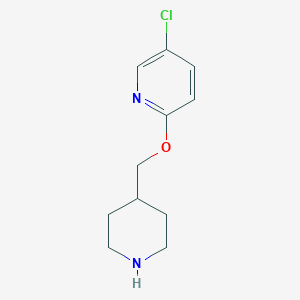
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
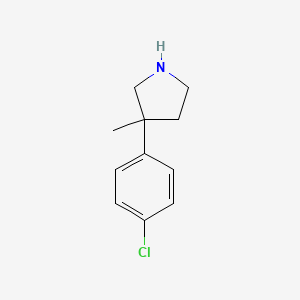
![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)

